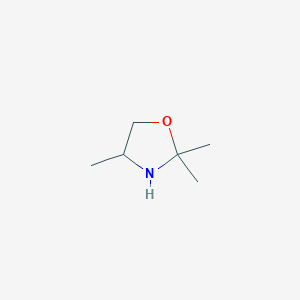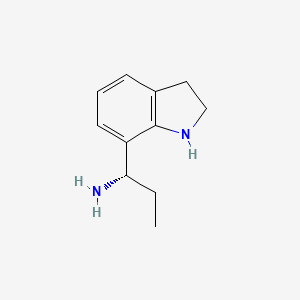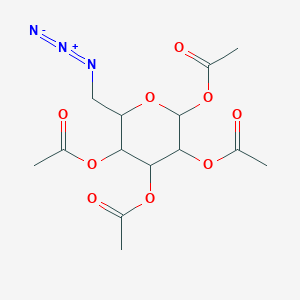
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of glucose where the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated, and the hydroxyl group at position 6 is replaced by an azido group. This compound is significant in the field of glycochemistry and is used extensively in the synthesis of glycoconjugates and as a chemical probe to explore glycosylation-influenced biological functions .
Preparation Methods
One common method involves the use of imidazole sulfonyl azide salts as an effective and scalable alternative for the amine to azide conversion . The reaction conditions often include the use of triflic azide or imidazole sulfonyl azide salts under controlled temperature and pressure to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugar molecules or aglycones.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of complex glycoconjugates and oligosaccharides.
Biology: The compound serves as a chemical probe to study glycosylation processes in biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The azido group acts as a latent amine, which can be re-accessed through reductive chemistries. This allows the compound to participate in the formation of glycosidic bonds, influencing various biological processes related to glycosylation .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-a-D-glucopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-D-galactopyranose: Similar in structure but differs in the stereochemistry of the sugar moiety.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose: Differing in the position of the azido group.
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(2-azidoacetyl)amino]-β-D-glucopyranose: Contains an additional azidoacetyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and its applications in various fields.
Properties
Molecular Formula |
C14H19N3O9 |
|---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(azidomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-11-10(5-16-17-15)26-14(25-9(4)21)13(24-8(3)20)12(11)23-7(2)19/h10-14H,5H2,1-4H3 |
InChI Key |
LFQWTDKRDROWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
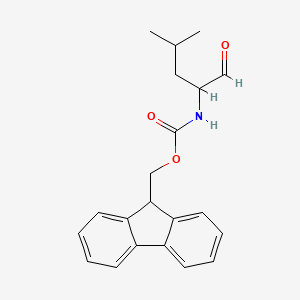
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


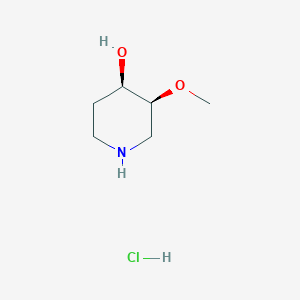
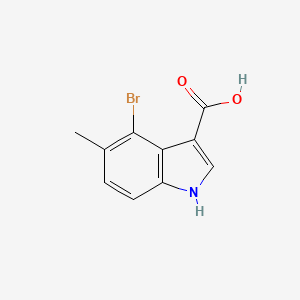
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B12282831.png)

